1-(3-Deoxy-2,3-didehydro-2-fluoro-5-O-trityl-beta-D-glycero-2-enopentofuranosyl)thymine
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Overview
Description
1-(3-Deoxy-2,3-didehydro-2-fluoro-5-O-trityl-beta-D-glycero-2-enopentofuranosyl)thymine is a synthetic nucleoside analogue. This compound is notable for its structural modifications, which include the presence of a fluorine atom and a trityl protecting group. These modifications enhance its stability and biological activity, making it a valuable compound in medicinal chemistry, particularly in antiviral research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Deoxy-2,3-didehydro-2-fluoro-5-O-trityl-beta-D-glycero-2-enopentofuranosyl)thymine typically involves multiple steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as 2-deoxy-2-fluoro-D-arabinofuranose.
Protection: The hydroxyl groups of the sugar are protected using trityl chloride to form 5-O-trityl derivatives.
Dehydration and Fluorination: The protected sugar undergoes dehydration and fluorination to introduce the 2,3-didehydro-2-fluoro moiety.
Glycosylation: The modified sugar is then coupled with thymine through a glycosylation reaction, typically using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: Finally, the trityl protecting group is removed under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Deoxy-2,3-didehydro-2-fluoro-5-O-trityl-beta-D-glycero-2-enopentofuranosyl)thymine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trityl-protected positions, using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
1-(3-Deoxy-2,3-didehydro-2-fluoro-5-O-trityl-beta-D-glycero-2-enopentofuranosyl)thymine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against HIV and hepatitis B virus (HBV).
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of viral reverse transcriptase enzymes. By incorporating into the viral DNA during replication, it causes chain termination, thereby preventing the virus from multiplying. This mechanism is similar to other nucleoside reverse transcriptase inhibitors (NRTIs).
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxy-2’,3’-didehydro-2’-fluoro-5’-O-trityl-beta-L-ribofuranosyl-uracil
- 2’,3’-Dideoxy-2’,3’-didehydro-2’-fluoro-5’-O-trityl-beta-D-ribofuranosyl-cytosine
Uniqueness
1-(3-Deoxy-2,3-didehydro-2-fluoro-5-O-trityl-beta-D-glycero-2-enopentofuranosyl)thymine is unique due to its specific structural modifications, which enhance its stability and biological activity. The presence of the fluorine atom and the trityl protecting group distinguishes it from other nucleoside analogues, providing it with unique pharmacokinetic properties and a distinct mechanism of action.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics
Properties
CAS No. |
128496-21-9 |
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Molecular Formula |
C29H25FN2O4 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-[(2R,5S)-3-fluoro-5-(trityloxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H25FN2O4/c1-20-18-32(28(34)31-26(20)33)27-25(30)17-24(36-27)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18,24,27H,19H2,1H3,(H,31,33,34)/t24-,27+/m0/s1 |
InChI Key |
XBCRJIYVBIYSIL-RPLLCQBOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C(=C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(=CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Origin of Product |
United States |
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